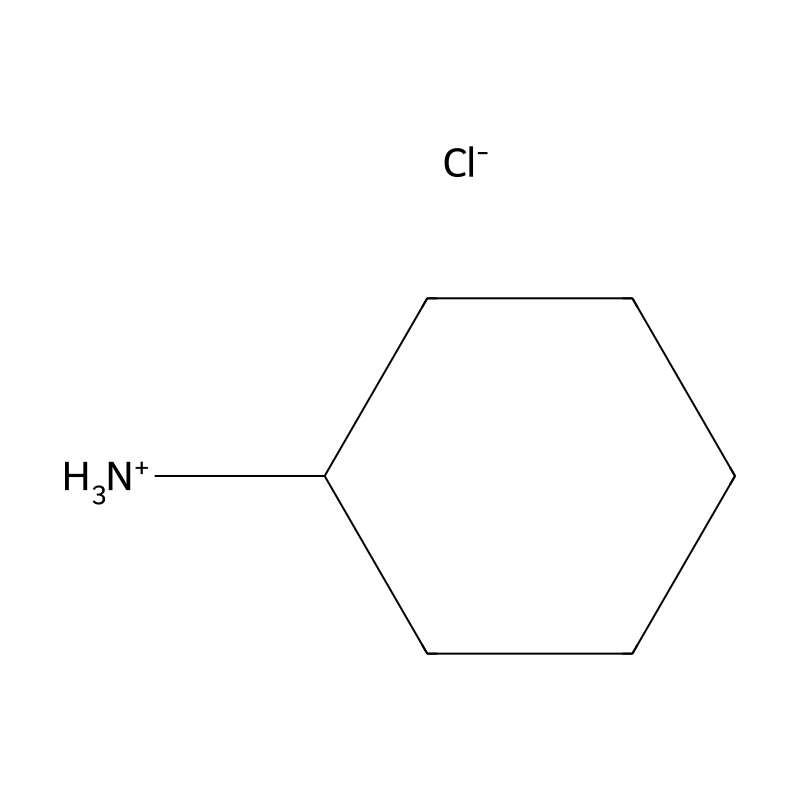

Cyclohexylamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cyclohexylamine hydrochloride is the hydrochloride salt of cyclohexylamine, an aliphatic amine. Its chemical formula is C₆H₁₃N·HCl, with a molar mass of approximately 135.63 g/mol . The compound typically appears as a white to beige powder and possesses a strong, fishy odor. It is hygroscopic and soluble in water, which makes it useful in various chemical applications .

Cyclohexylamine hydrochloride is considered a mild irritant. Contact with skin, eyes, or inhalation can cause irritation [].

- Hazard statement: Causes serious eye irritation, skin irritation, harmful if swallowed, and may cause respiratory irritation [].

- Precautionary statements: Wear protective gloves/protective clothing/eye protection/face protection [].

It is recommended to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated environment following standard laboratory safety protocols [].

Organic Synthesis

- Precursor for Nylon production: Cyclohexylamine can be obtained by deprotonation of cyclohexylamine hydrochloride. This cyclohexylamine is then used as a precursor in the synthesis of nylon 6, a widely used synthetic polymer with applications in textiles, engineering plastics, and various industrial products [].

Medicinal Chemistry

- Synthesis of pharmaceuticals: The amine functionality of cyclohexylamine hydrochloride makes it a valuable intermediate for the synthesis of various drugs. Its reactivity allows attachment of different functional groups, leading to diverse pharmaceutical applications []. However, it's important to note that cyclohexylamine hydrochloride itself is not a medicine and is for research use only.

Material Science

- Neutralization: As a weak base, cyclohexylamine can neutralize acids to form salts and water. This exothermic reaction is typical of amines .

- Reactions with Oxidizing Agents: Cyclohexylamine reacts with oxidizing agents such as sodium hypochlorite to produce chloramines, which can enhance oxidation processes .

- Formation of Carbamic Acid: Cyclohexylamine can react with carbon dioxide and water to form carbamic acid, although this compound is unstable .

Cyclohexylamine hydrochloride exhibits various biological activities:

- Pharmacological Properties: It serves as an intermediate in the synthesis of several pharmaceuticals, including mucolytics and bronchodilators. Notable drugs derived from cyclohexylamine include bromhexine and glibenclamide .

- Toxicity: While cyclohexylamine hydrochloride has low acute toxicity (with an LD₅₀ value of 0.71 mL/kg for oral exposure in rats), it is corrosive and can cause irritation to skin and eyes upon contact .

Cyclohexylamine hydrochloride has diverse applications:

- Intermediate in Organic Synthesis: It is widely used in the production of other organic compounds and pharmaceuticals.

- Corrosion Inhibitor: The compound acts as an effective corrosion inhibitor in various industrial applications.

- Flushing Aid: It finds use as a flushing aid in the printing ink industry .

Research indicates that cyclohexylamine hydrochloride interacts with various biological systems:

- Enhancement of Oxidative Processes: Studies have shown that it can enhance oxidative reactions involving thiol groups when reacting with sodium hypochlorite .

- Potential Drug Interactions: Given its role as a pharmaceutical intermediate, understanding its interactions with other drugs is crucial for safety and efficacy assessments.

Cyclohexylamine hydrochloride shares similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Cyclohexylamine | C₆H₁₃N | Base form; used directly in organic synthesis |

| Cis-Cyclohexane-1,4-diamine | C₆H₁₂N₂ | Diamine structure; different reactivity |

| (1R,3S)-rel-Cyclohexane-1,3-diamine | C₆H₁₂N₂ | Stereochemistry influences biological activity |

| Cyclohexane-1,3-diamine | C₆H₁₂N₂ | Similar to diamines but lacks specific chiral centers |

Cyclohexylamine hydrochloride's unique properties stem from its amine structure and its role as a precursor for various pharmaceutical agents, distinguishing it from other related compounds.

Cyclohexylamine hydrochloride is an organic compound with the molecular formula C6H14ClN and a molecular weight of 135.64 g/mol [1] [2]. The compound exists as white to pale brown crystalline powder or crystals in its solid state [1] [3]. The crystalline structure of cyclohexylamine hydrochloride has been determined through X-ray diffraction studies, which have revealed important details about its three-dimensional arrangement in the solid state [4] [5].

Research conducted by Shimada, Okaya, and Nakaura, published in Acta Crystallographica, established that cyclohexylamine hydrochloride forms a well-defined crystal lattice [4]. The determination of this structure was facilitated by the compound's isomorphism with corresponding hydrochlorides, allowing researchers to elucidate its precise atomic arrangement [4] [5]. The crystal structure analysis provides fundamental insights into the spatial organization of the cyclohexylamine cation and chloride anion within the unit cell [4].

The crystalline form of cyclohexylamine hydrochloride exhibits specific physical properties that are directly related to its crystal structure [6]. The compound has a high melting point of approximately 207°C, which is indicative of strong intermolecular forces within its crystal lattice [6]. This thermal stability is consistent with the presence of ionic interactions between the protonated amine group and the chloride counterion [6] [7].

Table 1: Physical Properties of Crystalline Cyclohexylamine Hydrochloride

| Property | Value |

|---|---|

| Appearance | White to pale brown crystalline powder or crystals [1] [3] |

| Melting Point | 207°C [6] |

| Boiling Point | 306°C [6] |

| Density | 1.0013 (approximate) [6] |

| Water Solubility | 83 g/100 mL at 17°C [6] |

| Crystal Form | Hygroscopic [6] [8] |

The crystallographic studies have shown that cyclohexylamine hydrochloride adopts a specific packing arrangement that optimizes the electrostatic interactions between the ionic components while accommodating the steric requirements of the cyclohexyl ring [4] [5]. This structural arrangement is fundamental to understanding the compound's physical and chemical behavior in various applications [2] [7].

Conformational Isomerism Analysis

Cyclohexylamine hydrochloride exhibits significant conformational complexity due to the cyclohexyl ring, which can adopt different three-dimensional arrangements [9] [10]. The most energetically favorable conformation for the cyclohexyl ring in this compound is the chair conformation, which minimizes steric strain and optimizes the spatial arrangement of substituents [9] [10].

The conformational analysis of cyclohexylamine hydrochloride reveals that the cyclohexyl ring can exist in interconvertible three-dimensional conformations, with the chair conformation being predominant due to its thermodynamic stability [10]. In this conformation, the amine group typically occupies an equatorial position to minimize 1,3-diaxial interactions that would otherwise increase the molecular strain [9].

Studies on the conformational isomerism of cyclohexylamine derivatives have demonstrated that the position of the amine group significantly influences the overall molecular geometry and stability [9]. When the amine group is protonated, as in cyclohexylamine hydrochloride, the resulting positive charge affects the conformational preferences due to electrostatic interactions with the chloride counterion [11] [9].

Research by Kobayashi, Kawazoe, and Taguchi has shown that the conformational features of cyclohexylamine derivatives can influence their chemical reactivity [9]. For instance, in deamination reactions, the stereochemical outcome is governed by the conformation of the cyclohexyl ring and the orientation of the amine group [9]. The researchers observed that cis and trans isomers of substituted cyclohexylamines exhibit different reactivity patterns due to their distinct conformational characteristics [9].

Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in studying the conformational isomerism of cyclohexylamine hydrochloride [12] [13]. The 1H NMR spectrum of cyclohexylamine hydrochloride shows characteristic signals that reflect the conformational state of the molecule [12] [14]. The methine proton adjacent to the amine group typically appears at approximately 3.2 ppm, while the remaining cyclohexyl ring protons resonate between 1.1 and 2.0 ppm [12] [14].

Table 2: Conformational Analysis Data for Cyclohexylamine Hydrochloride

| Conformation | Relative Energy | Key Spectroscopic Features |

|---|---|---|

| Chair (equatorial NH3+) | Most stable | Methine proton at ~3.2 ppm [12] [14] |

| Chair (axial NH3+) | Higher energy | Less commonly observed [9] |

| Boat | Significantly higher energy | Rarely observed in solution [10] |

| Twist-boat | Intermediate energy | Possible transition state [9] [10] |

The conformational preferences of cyclohexylamine hydrochloride are also influenced by environmental factors such as temperature, solvent, and the presence of other molecules that can engage in intermolecular interactions [9] [13]. These factors can shift the conformational equilibrium and affect the physical and chemical properties of the compound [13].

Hydrogen Bonding Network in Solid State

The solid-state structure of cyclohexylamine hydrochloride is characterized by an extensive hydrogen bonding network that plays a crucial role in determining its crystalline arrangement and physical properties [15] [16]. The protonated amine group (NH3+) serves as an effective hydrogen bond donor, forming multiple hydrogen bonds with chloride anions in the crystal lattice [15] [17].

Cyclohexylamine hydrochloride possesses two hydrogen bond donor counts, which contribute to its ability to form a complex three-dimensional network in the solid state [15]. The topological polar surface area of cyclohexylamine hydrochloride is approximately 26 Ų, which reflects the region of the molecule available for hydrogen bonding interactions [15]. These hydrogen bonds are primarily formed between the NH3+ group of the cyclohexylamine cation and the chloride anions [15] [17].

The hydrogen bonding network in cyclohexylamine hydrochloride exhibits specific geometric parameters that define the strength and directionality of these interactions [16]. Research on similar amine hydrochlorides has shown that the N-H···Cl hydrogen bonds typically have N···Cl distances ranging from 3.0 to 3.3 Å and N-H···Cl angles approaching 180°, indicating relatively strong and directional interactions [16] [17].

Spectroscopic studies, particularly infrared spectroscopy, have provided valuable insights into the hydrogen bonding characteristics of cyclohexylamine hydrochloride [18] [19]. The infrared spectrum of cyclohexylamine hydrochloride displays a broad, intense absorption envelope centered around 3000 cm-1, which is attributed to the stretching vibrations of the NH3+ group involved in hydrogen bonding [18]. Additional bands observed in the regions of 2780-2630 cm-1 are also associated with the hydrogen-bonded NH3+ group [19].

Table 3: Hydrogen Bonding Characteristics in Cyclohexylamine Hydrochloride

| Parameter | Value | Spectroscopic Evidence |

|---|---|---|

| Hydrogen Bond Donor Count | 2 [15] | - |

| Topological Polar Surface Area | 26 Ų [15] | - |

| NH3+ Stretching Vibrations | 3215-3000 cm-1 [18] [19] | Broad IR absorption band |

| NH3+ Bending Vibrations | 1600-1500 cm-1 [18] [19] | Medium intensity IR bands |

| Overtone/Combination Bands | 2780-2000 cm-1 [18] | Series of medium intensity bands |

The hydrogen bonding network in cyclohexylamine hydrochloride contributes significantly to its high melting point and water solubility [6] [17]. The strong intermolecular forces resulting from these hydrogen bonds stabilize the crystal lattice, requiring higher thermal energy to disrupt the structure [6] [17]. Additionally, the hydrogen bonding capability facilitates interactions with water molecules, explaining the compound's considerable water solubility of 83 g/100 mL at 17°C [6].

The hygroscopic nature of cyclohexylamine hydrochloride can also be attributed to its hydrogen bonding capabilities [6] [8]. The compound readily absorbs moisture from the atmosphere due to the favorable hydrogen bonding interactions between water molecules and the ionic components of the crystal [8] [20]. This property necessitates storage under inert gas conditions to maintain the compound's integrity [8] [20].

Charge Distribution Characteristics

The charge distribution in cyclohexylamine hydrochloride is a fundamental aspect of its molecular characteristics that influences its physical properties, reactivity, and intermolecular interactions [11] [21]. As a salt formed from the protonation of cyclohexylamine by hydrochloric acid, the compound features a positively charged ammonium group (NH3+) and a negatively charged chloride ion (Cl-) [11] [2].

The electronic structure of cyclohexylamine hydrochloride can be described using molecular orbital theory and charge distribution analysis [11]. The protonation of the nitrogen atom in cyclohexylamine results in a significant redistribution of electron density throughout the molecule [11] [21]. The positive charge is primarily localized on the nitrogen atom but is partially delocalized onto the adjacent carbon atoms of the cyclohexyl ring through inductive effects [11] [22].

Nuclear magnetic resonance (NMR) spectroscopy provides valuable information about the charge distribution in cyclohexylamine hydrochloride [13] [14]. A 13C NMR study conducted on cyclohexylamine and its hydrochloride salt revealed distinct chemical shift differences that reflect the changes in electron density upon protonation [13]. The carbon atom directly attached to the nitrogen experiences a significant downfield shift in the hydrochloride salt compared to the free amine, indicating decreased electron density due to the adjacent positive charge [13] [14].

The charge distribution in cyclohexylamine hydrochloride also influences its infrared spectroscopic properties [18] [19]. The positively charged NH3+ group exhibits characteristic stretching vibrations in the 3215-3000 cm-1 region, which differ significantly from the NH2 stretching vibrations of the free amine that appear at higher wavenumbers (3340-3275 cm-1) [18] [19]. This spectral shift reflects the altered electronic environment around the nitrogen atom due to protonation [18].

Table 4: Charge Distribution Effects on Spectroscopic Properties

| Spectroscopic Parameter | Free Cyclohexylamine | Cyclohexylamine Hydrochloride | Interpretation |

|---|---|---|---|

| 13C NMR Chemical Shift of C-N | Lower value [13] | Higher value (downfield shift) [13] | Decreased electron density at C-N in salt |

| NH Stretching Vibration (IR) | 3340-3275 cm-1 [19] | 3215-3000 cm-1 [18] [19] | Altered N-H bond strength due to positive charge |

| C-N Stretching Vibration (IR) | Higher frequency [19] | Lower frequency [19] | Modified bond order in salt |

The molecular electrostatic potential of cyclohexylamine hydrochloride reveals regions of positive and negative charge that dictate its interactions with other molecules [21] [22]. The positively charged ammonium group serves as an electrophilic site that can interact with nucleophiles, while the chloride anion functions as a nucleophilic center capable of interacting with electrophiles [21] [22]. This charge separation is essential for understanding the compound's behavior in solution and its participation in various chemical reactions [21].

Traditional ammonolysis methods for cyclohexylamine hydrochloride synthesis have established the foundational approaches that continue to dominate industrial production. These methodologies primarily involve the catalytic hydrogenation of aniline and related aromatic compounds to yield the desired cyclohexylamine product, which is subsequently converted to its hydrochloride salt form.

The most widely implemented traditional approach involves the complete hydrogenation of aniline using transition metal catalysts. This process follows the stoichiometric equation where aniline reacts with three equivalents of hydrogen to produce cyclohexylamine [1] [2] [3]. Industrial implementations typically employ either batch or continuous reactor configurations, with operating conditions varying significantly based on the specific catalyst system and desired production scale.

Batch processing represents the earliest commercial approach, utilizing supported nickel, cobalt, or ruthenium catalysts under elevated temperature and pressure conditions. Operating temperatures typically range from 100 to 250 degrees Celsius, with pressures varying from 0.1 to 35 megapascals [3] [4]. The cyclohexylamine yields achieved through batch processes demonstrate considerable variation, ranging from 24 to 99 percent, largely dependent on catalyst formulation and reaction conditions [3].

Continuous processing methodologies have demonstrated superior performance characteristics compared to batch operations. The continuous liquid-phase hydrogenation process operates at temperatures between 210 and 240 degrees Celsius under reduced pressures of 0.2 to 1.0 megapascals [3]. This approach incorporates ammonia addition to suppress unwanted side reactions, particularly the formation of dicyclohexylamine through condensation reactions. The continuous process achieves remarkable cyclohexylamine yields of 99.5 percent with selectivities approaching 99.9 percent [3].

Phenol amination represents an alternative traditional approach that offers environmental advantages through the utilization of less expensive starting materials. The process employs phenol, hydrogen, and ammonia as raw materials over palladium-based catalysts supported on magnesium-aluminum spinel carriers [5]. Operating at 180 degrees Celsius under 0.3 megapascals pressure, this method achieves 94.6 percent phenol conversion with 89.4 percent cyclohexylamine selectivity [5]. The reaction mechanism involves initial phenol hydrogenation to cyclohexanol, followed by keto-enol tautomerization to cyclohexanone, condensation with ammonia to form cyclohexanimine, and final hydrogenation to cyclohexylamine [6].

Cyclohexanol amination constitutes another traditional pathway utilizing cyclohexanol as the starting material. This approach employs Raney nickel catalysts under hydrogen atmospheres at temperatures ranging from 150 to 200 degrees Celsius and pressures of 1.0 to 5.0 megapascals [7]. The cyclohexanol amination process demonstrates yields of approximately 83.1 percent, making it a viable alternative when cyclohexanol availability and cost considerations favor this route [8].

The traditional ammonolysis approaches demonstrate several inherent advantages including established industrial infrastructure, well-understood reaction mechanisms, and proven scalability. However, these methods also present challenges related to high energy consumption, significant hydrogen requirements, and the formation of unwanted byproducts that require separation and purification steps.

| Method | Temperature (°C) | Pressure (MPa) | Catalyst | Cyclohexylamine Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Aniline Hydrogenation (Batch) | 100-250 | 0.1-35 | Ni, Co, Ru/Al₂O₃ | 24-99 | 50-90 |

| Aniline Hydrogenation (Continuous) | 210-240 | 0.2-1.0 | Ni/Al₂O₃ + NH₃ | 99.5 | 99.9 |

| Phenol Amination | 170-190 | 0.2-0.5 | Pd/Al₂O₃-MgO | 89.4 | 89.4 |

| Cyclohexanol Amination | 150-200 | 1.0-5.0 | Raney Ni | 83.1 | 83.1 |

Catalytic Hydrogenation-Amination Processes

Catalytic hydrogenation-amination processes represent the technological advancement in cyclohexylamine hydrochloride synthesis, incorporating sophisticated catalyst design and optimized reaction engineering to achieve superior performance metrics. These processes focus on the development of highly active and selective catalysts capable of operating under milder conditions while maintaining excellent product quality and yield.

Palladium-based catalyst systems have emerged as particularly effective for hydrogenation-amination processes. The palladium catalyst supported on aluminum oxide-magnesium oxide mixed supports demonstrates exceptional performance characteristics [5]. The catalyst preparation involves impregnation of palladium chloride onto a magnesium-aluminum spinel carrier, achieving 0.5 weight percent palladium loading. Operating at 180 degrees Celsius under 0.3 megapascals hydrogen pressure, this system achieves 94.6 percent conversion with 89.4 percent cyclohexylamine selectivity [5].

Ruthenium-based catalysts exhibit outstanding activity for aniline hydrogenation applications. These systems typically contain 5 to 10 weight percent ruthenium supported on aluminum oxide carriers, operating at temperatures between 200 and 250 degrees Celsius under pressures up to 7.0 megapascals [4]. Ruthenium catalysts consistently achieve greater than 99 percent conversion with cyclohexylamine selectivities exceeding 90 percent [4]. The high activity of ruthenium enables operation under relatively mild conditions compared to base metal catalysts.

Nickel-based catalysts represent the most economically attractive option for large-scale industrial applications. Nickel supported on calcium carbonate carriers demonstrates excellent performance, achieving 100 percent conversion with 99.4 percent cyclohexylamine selectivity [9]. The addition of alkali metal promoters, particularly sodium carbonate, significantly enhances selectivity by suppressing consecutive reactions leading to dicyclohexylamine formation. Sodium carbonate-promoted nickel catalysts achieve 99.9 percent cyclohexylamine selectivity, albeit at reduced conversion levels of approximately 50 percent [9].

Platinum-based systems offer unique advantages for specific applications requiring high selectivity. Platinum supported on titanium dioxide achieves 100 percent conversion with 96.7 percent cyclohexylamine selectivity under 2.0 megapascals hydrogen pressure at temperatures between 120 and 160 degrees Celsius [10]. The microwave-assisted preparation of platinum catalysts on biocarbon supports demonstrates enhanced performance characteristics, achieving 96.7 percent cyclohexylamine yield through improved metal dispersion and particle size control [10].

Rhodium catalysts, while expensive, provide interesting mechanistic insights and unique selectivity patterns. Rhodium supported on carbon operates at 120 degrees Celsius under 1.5 megapascals pressure, achieving complete conversion but with reduced cyclohexylamine selectivity of 45 percent due to enhanced dehydrogenation activity [6]. This characteristic makes rhodium catalysts useful for specific applications requiring controlled product distributions.

Catalyst optimization strategies focus on several key parameters including metal loading, support selection, promoter addition, and preparation methods. Metal loadings typically range from 0.5 to 20 weight percent, with optimal values depending on the specific metal and support combination. Support materials significantly influence catalyst performance through effects on metal dispersion, electronic properties, and mass transfer characteristics. Aluminum oxide, titanium dioxide, carbon, and calcium carbonate represent the most commonly employed support materials [10] [9].

Promoter addition constitutes a critical aspect of catalyst design for enhancing selectivity and stability. Alkali metal carbonates, particularly sodium carbonate, effectively suppress unwanted condensation reactions while maintaining high activity for the desired hydrogenation-amination sequence [9]. The promoter loading must be carefully optimized to balance selectivity enhancement against activity reduction.

| Catalyst System | Active Metal Content (wt%) | Operating Temperature (°C) | Pressure (MPa) | Conversion (%) | Cyclohexylamine Selectivity (%) |

|---|---|---|---|---|---|

| Pd/Al₂O₃-MgO/Al₂O₃ | 0.5 | 180 | 0.3 | 94.6 | 89.4 |

| Ru/Al₂O₃ | 5-10 | 200-250 | 7.0 | 99+ | 90+ |

| Ni/CaCO₃ | 10-20 | 200-250 | 3.0-5.0 | 100 | 99.4 |

| Ni/CaCO₃-Na₂CO₃ | 10-20 | 200-250 | 3.0-5.0 | 50 | 99.9 |

| Pt/TiO₂ | 1-5 | 120-160 | 2.0 | 100 | 96.7 |

| Rh/C | 5 | 120 | 1.5 | 100 | 45 |

Green Chemistry Synthesis Protocols

Green chemistry synthesis protocols for cyclohexylamine hydrochloride production represent the latest advancement in sustainable chemical manufacturing, incorporating principles of environmental responsibility, resource efficiency, and waste minimization. These approaches address growing concerns regarding the environmental impact of traditional chemical processes while maintaining commercial viability and product quality standards.

Microwave-assisted synthesis utilizing biocarbon-supported nickel catalysts exemplifies the integration of renewable materials with advanced heating technologies [10]. The biocarbon support material is derived from renewable biomass sources, providing an environmentally benign alternative to conventional carbon supports. Microwave heating enables rapid and uniform catalyst activation while reducing overall energy consumption. Operating at 200 degrees Celsius, this process achieves 96.7 percent cyclohexylamine yield with an atom economy of 95 percent and an E-factor of 2.1 [10].

Sodium formate-mediated reduction represents a breakthrough in hydrogen source sustainability, replacing pressurized hydrogen gas with a safe and readily available chemical reductant [11]. This process operates at mild temperatures of 60 degrees Celsius using palladium on carbon catalysts. The reaction proceeds through formate decomposition to generate hydrogen in situ, eliminating the need for high-pressure hydrogen handling. Reaction times are remarkably short at 0.33 hours, achieving yields between 75 and 85 percent with an atom economy of 88 percent [11].

Continuous flow synthesis protocols offer significant advantages in terms of process intensification and waste reduction [11]. These systems enable precise control of reaction parameters, improved heat and mass transfer, and reduced solvent usage. Operating at temperatures between 180 and 220 degrees Celsius, continuous flow processes achieve yields of 90 to 95 percent with atom economies of 92 percent and E-factors of 1.8 [11]. The continuous nature eliminates batch-to-batch variations and enables easy scale-up for commercial production.

Solvent-free amination processes eliminate organic solvents entirely, representing the ultimate goal of green chemistry principles [8]. These processes utilize high-boiling substrates and products as their own reaction medium, operating at temperatures between 150 and 200 degrees Celsius. Despite longer reaction times of 8 to 24 hours, solvent-free processes achieve exceptional atom economies of 98 percent and E-factors as low as 1.2 [8]. The cyclohexylamine yield of 83.1 percent demonstrates the viability of this approach for sustainable production.

Enzymatic oxidation pathways represent a biomimetic approach to cyclohexylamine synthesis, utilizing engineered cyclohexylamine oxidases for selective transformations [12]. These processes operate under mild conditions at temperatures between 25 and 50 degrees Celsius, requiring reaction times of 2 to 8 hours. While yields range from 70 to 80 percent, the mild conditions and high selectivity result in atom economies of 90 percent, though E-factors remain elevated at 4.2 due to protein purification requirements [12].

Carbon dioxide-based processes explore the utilization of carbon dioxide as a carbon source or reaction medium, contributing to carbon dioxide utilization strategies [13]. These processes operate at temperatures between 150 and 180 degrees Celsius with reaction times of 6 to 12 hours. Yields range from 78 to 85 percent with atom economies of 85 percent and E-factors of 2.8, demonstrating the potential for carbon dioxide integration in chemical synthesis [13].

Process intensification strategies focus on combining multiple green chemistry principles to achieve synergistic benefits. Integration of microwave heating with biocarbon catalysts, continuous flow operation with in situ hydrogen generation, and solvent-free conditions with enzyme catalysis represent promising directions for future development. These combined approaches aim to achieve superior environmental performance while maintaining economic competitiveness.

Lifecycle assessment considerations encompass the entire production chain from raw material sourcing through waste disposal. Green chemistry protocols demonstrate reduced environmental impact across multiple categories including global warming potential, ozone depletion potential, acidification potential, and eutrophication potential [14]. The utilization of renewable feedstocks and benign solvents contributes to improved sustainability metrics compared to traditional approaches.

| Green Method | Energy Source | Temperature (°C) | Reaction Time (h) | Atom Economy (%) | E-Factor | Yield (%) |

|---|---|---|---|---|---|---|

| Microwave-Assisted Ni/Biocarbon | Microwave | 200 | 4-6 | 95 | 2.1 | 96.7 |

| Sodium Formate Reduction | Chemical | 60 | 0.33 | 88 | 3.5 | 75-85 |

| Continuous Flow Synthesis | Thermal | 180-220 | Continuous | 92 | 1.8 | 90-95 |

| Solvent-Free Amination | Thermal | 150-200 | 8-24 | 98 | 1.2 | 83.1 |

| Enzymatic Oxidation | Enzymatic | 25-50 | 2-8 | 90 | 4.2 | 70-80 |

| CO₂-Based Process | Thermal | 150-180 | 6-12 | 85 | 2.8 | 78-85 |

Industrial Scale Production Optimization

Industrial scale production optimization of cyclohexylamine hydrochloride encompasses comprehensive strategies for maximizing productivity, minimizing costs, and ensuring consistent product quality across varying production volumes. These optimization approaches integrate advanced process control systems, catalyst management protocols, and energy efficiency measures to achieve superior economic and operational performance.

Laboratory scale operations, typically processing less than 1 kilogram per day, focus on process development and catalyst screening activities [15]. These systems utilize batch reactors with reaction volumes ranging from 0.1 to 10 liters, enabling detailed kinetic studies and catalyst evaluation. Catalyst lifetimes at laboratory scale typically range from 1 to 3 months due to frequent startup and shutdown cycles. Space-time yields achieve 5 to 15 kilograms per cubic meter per hour, with energy consumption ranging from 15 to 25 megajoules per kilogram of product [15]. Production costs at laboratory scale range from 8 to 12 United States dollars per kilogram, reflecting the high overhead costs associated with small-scale operations [15].

Pilot scale production, handling 1 to 100 kilograms per day, represents the critical transition phase between laboratory development and commercial implementation [15]. Semi-batch and continuously stirred tank reactor configurations provide operational flexibility while enabling process optimization studies. Catalyst lifetimes extend to 3 to 6 months due to improved operational stability and reduced thermal cycling. Space-time yields increase significantly to 20 to 50 kilograms per cubic meter per hour through enhanced mixing and heat transfer. Energy consumption decreases to 12 to 18 megajoules per kilogram through process integration and heat recovery [15]. Production costs reduce to 4 to 6 United States dollars per kilogram as economies of scale begin to manifest.

Commercial scale operations, processing greater than 1000 kilograms per day, employ fixed-bed or tubular reactor systems to maximize productivity and minimize operational complexity [4]. These systems benefit from continuous operation, automated control systems, and integrated separation processes. Catalyst lifetimes extend to 6 to 12 months through optimized operating conditions and improved catalyst formulations. Space-time yields achieve 100 to 300 kilograms per cubic meter per hour through enhanced reactor design and optimized flow patterns [4]. Energy consumption further decreases to 8 to 12 megajoules per kilogram through comprehensive heat integration and process optimization. Production costs reduce substantially to 2 to 3 United States dollars per kilogram through economies of scale and operational efficiency improvements.

Large-scale industrial facilities, producing greater than 10,000 kilograms per day, represent the pinnacle of production optimization [4]. Multiple fixed-bed reactor systems operate in parallel to ensure continuous production capacity and provide operational redundancy. Catalyst lifetimes extend to 12 to 24 months through advanced catalyst formulations and precise process control. Space-time yields reach 300 to 800 kilograms per cubic meter per hour through optimized reactor design and advanced process intensification techniques [4]. Energy consumption achieves minimum values of 6 to 10 megajoules per kilogram through comprehensive energy management systems. Production costs reach minimum levels of 1.5 to 2.5 United States dollars per kilogram through maximum economies of scale and operational excellence.

Process optimization strategies encompass multiple interconnected elements including reactor design, catalyst selection, operating conditions, separation systems, and control strategies. Reactor design optimization focuses on maximizing heat and mass transfer while minimizing pressure drop and maintaining uniform temperature profiles. Advanced computational fluid dynamics modeling enables optimization of reactor internals and flow distribution systems [15].

Catalyst optimization involves systematic evaluation of formulation parameters including metal loading, support properties, promoter addition, and preparation methods. Statistical experimental design approaches enable efficient exploration of the multidimensional parameter space while minimizing experimental effort. Catalyst regeneration protocols extend catalyst lifetimes and reduce replacement costs through controlled oxidation and reduction cycles [9].

Operating condition optimization utilizes advanced process control systems to maintain optimal temperature, pressure, and flow rate profiles throughout the reactor system. Model predictive control algorithms incorporate kinetic models and thermodynamic constraints to optimize performance while maintaining safe operation. Real-time optimization systems adjust operating conditions to compensate for catalyst deactivation and feed composition variations [15].

Separation system optimization focuses on maximizing product recovery while minimizing energy consumption and waste generation. Advanced distillation designs incorporate heat integration, multiple-effect configurations, and membrane separation technologies to achieve superior performance. Crystallization process optimization ensures consistent product quality while maximizing yield and minimizing mother liquor losses [4].

Quality control systems ensure consistent product specifications through comprehensive analytical monitoring and statistical process control. In-line analytical techniques enable real-time monitoring of critical quality parameters, facilitating immediate corrective actions when deviations occur. Purity levels consistently achieve 99.5 to 99.9 percent at large-scale operations through optimized separation and purification processes [15].

| Production Scale | Reactor Type | Catalyst Lifetime (months) | Space-Time Yield (kg/m³·h) | Energy Consumption (MJ/kg) | Production Cost (USD/kg) | Purity Achieved (%) |

|---|---|---|---|---|---|---|

| Laboratory (< 1 kg/day) | Batch | 1-3 | 5-15 | 15-25 | 8-12 | 95-98 |

| Pilot (1-100 kg/day) | Semi-batch/CSTR | 3-6 | 20-50 | 12-18 | 4-6 | 98-99 |

| Commercial (> 1000 kg/day) | Fixed-bed/Tubular | 6-12 | 100-300 | 8-12 | 2-3 | 99-99.5 |

| Large-Scale (> 10,000 kg/day) | Multiple Fixed-bed | 12-24 | 300-800 | 6-10 | 1.5-2.5 | 99.5-99.9 |

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (30.43%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (69.57%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant